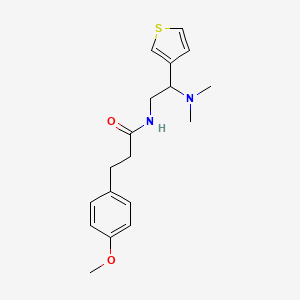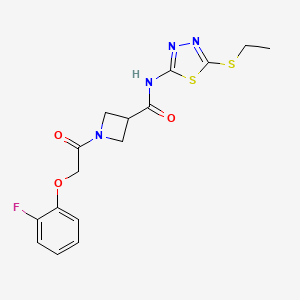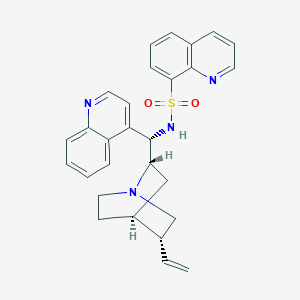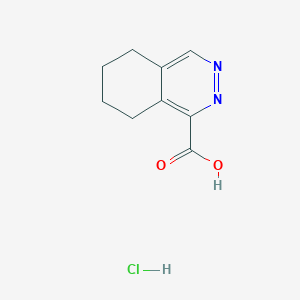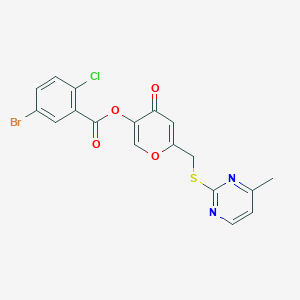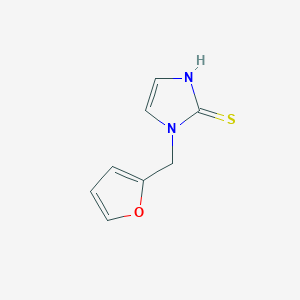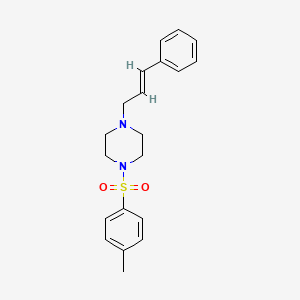
1-Cinnamyl-4-tosylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Cinnamyl-4-tosylpiperazine derivatives involves a series of steps starting from benzophenone derivatives. A notable method involves the Wittig reaction, which is crucial for achieving the stereo-selective synthesis of the Z-isomers of 1-benzhydryl-4-cinnamylpiperazine derivatives. These methods highlight the importance of choosing appropriate starting materials and reaction conditions to achieve the desired product with high selectivity and yield (Shivaprakash et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using techniques such as NMR and mass spectral analysis. These studies have established the structural characteristics of these compounds, providing insights into their conformation and stereochemistry. The analysis reveals that the Z-isomers exhibit moderate to good anticancer activity, which is attributed to their specific molecular configurations (Shivaprakash et al., 2014).
Aplicaciones Científicas De Investigación
Analytical Monitoring in Drug Synthesis
1-Cinnamyl-4-tosylpiperazine's derivatives are critical in the synthesis of various pharmaceuticals. For instance, cinnarizine, a vasodilator with antihistamine activity, involves semiproducts in its synthesis that are closely related to this compound. Gas chromatography has been applied for the qualitative and quantitative analysis of these semiproducts, highlighting the compound's significance in ensuring the purity and efficacy of pharmaceutical products during the synthesis process (Sarycheva & Vedernikova, 1999).
Development of Analgesic Agents
Research on this compound derivatives, such as 1-n-Butyryl-4-cinnamylpiperazine hydrochloride (AP-237), has shown promising results in analgesic applications. Studies have demonstrated the compound's potent analgesic effects in rats and mice, comparing favorably with morphine and pentazocine but without exhibiting anti-inflammatory, antipyretic, or anticonvulsant activities. This indicates its potential for pain management with a unique activity profile (Carrano et al., 1975).
Anticancer Properties
Further investigations into this compound derivatives have unveiled their potential as anticancer agents. A study involving the synthesis of novel derivatives and their evaluation against human cervical cancer and murine microglial cell lines found some compounds exhibiting moderate to good anticancer activity. This opens up avenues for developing new cancer therapies based on modifications of the this compound structure (Shivaprakash et al., 2014).
Investigation into Complement Activation Inhibition
Cinnarizine, closely related to this compound, has been studied for its ability to inhibit the activation of the complement system, particularly through the properdin-dependent alternative pathway. This suggests the compound's potential in modulating immune responses, further supporting its role in therapeutic applications beyond its antihistamine and vasodilator properties (Di Perri et al., 1977).
Direcciones Futuras
Recent research has focused on the synthesis of novel fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands . Additionally, the development of new synthetic routes to biologically relevant arylpiperazines under aerobic conditions is an area of active research . These studies pave the way for further development of piperazine derivatives, including 1-Cinnamyl-4-tosylpiperazine.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRUOWVKWOJFIF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)


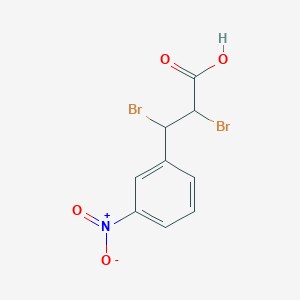
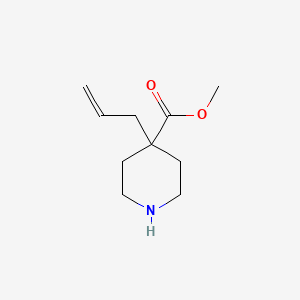
![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)
